molecular formula C21H35NO2 B1231716 1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol

1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol

Cat. No. B1231716
M. Wt: 333.5 g/mol
InChI Key: JTFAPYUEBOLXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol is a monoterpenoid.

Scientific Research Applications

Catalysis and Enantioselectivity

The compound has been investigated for its role in catalysis, particularly in enantioselective reactions. A study by Asami et al. (2015) demonstrated the use of similar amino alcohols derived from 1-phenylethylamine in catalyzing the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with high enantioselectivity (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).

Photosensitized Reactions

Marshall and Greene (1969) explored the photosensitized reactions of similar 1-cyclohexenyl carbinols, revealing a pathway to various products upon UV irradiation. This research contributes to understanding the photoreactivity of related compounds (Marshall & Greene, 1969).

Anti-Inflammatory Activities

Ren et al. (2021) discovered new phenolic compounds structurally related to 1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol in Eucommia ulmoides Oliv. leaves, which showed modest anti-inflammatory activities (Ren, Han, Song, Lv, Yang, Xiao, & Zhang, 2021).

Beta-Adrenergic Blocking Activity

Jindal et al. (2003) synthesized compounds structurally related to the target molecule, demonstrating non-selective beta-adrenergic blocking activity, which might be applicable in cardiovascular pharmacology (Jindal, Coumar, Nandakumar, Bodhankar, Purohit, Mahadik, Bruni, Collavoli, & Massarelli, 2003).

Biosynthesis Inhibition

Hartmann et al. (1994) investigated the inhibition of mycolic acid biosynthesis, a critical process in mycobacterial cell wall formation, using compounds similar to the target molecule. Such research could inform strategies to combat tuberculosis and other mycobacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).

properties

Product Name

1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)propan-2-ol

InChI

InChI=1S/C21H35NO2/c1-15(2)20-11-10-16(3)12-21(20)24-14-19(23)13-22-17(4)18-8-6-5-7-9-18/h5-9,15-17,19-23H,10-14H2,1-4H3

InChI Key

JTFAPYUEBOLXAA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OCC(CNC(C)C2=CC=CC=C2)O)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol
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1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol
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1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol
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1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol
Reactant of Route 5
1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol
Reactant of Route 6
1-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-3-(1-phenylethylamino)-2-propanol

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